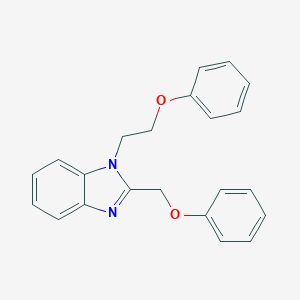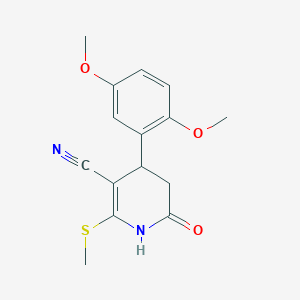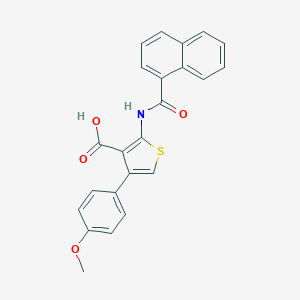
1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science. This particular compound features two phenoxy groups attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.
Attachment of Phenoxy Groups: The phenoxyethyl and phenoxymethyl groups can be introduced via nucleophilic substitution reactions. For instance, the benzimidazole core can be reacted with 2-phenoxyethyl bromide and phenoxymethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinone derivatives.
Reduction: The benzimidazole core can be reduced under hydrogenation conditions.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups.
科学的研究の応用
1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activities, such as antimicrobial or anticancer properties, can be explored.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The exact mechanism of action of 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole would depend on its specific application. Generally, benzimidazole derivatives exert their effects by interacting with various molecular targets, such as enzymes or receptors. The phenoxy groups may enhance the compound’s ability to bind to these targets, thereby modulating their activity.
類似化合物との比較
- 1-(2-phenoxyethyl)-1H-benzimidazole
- 2-(phenoxymethyl)-1H-benzimidazole
- 1-(2-phenoxyethyl)-2-(phenoxyethyl)-1H-benzimidazole
Comparison: 1-(2-phenoxyethyl)-2-(phenoxymethyl)-1H-benzimidazole is unique due to the presence of both phenoxyethyl and phenoxymethyl groups. This dual substitution pattern may confer distinct chemical and biological properties compared to its analogs. For instance, the combination of these groups could enhance the compound’s solubility, stability, or binding affinity to specific targets.
特性
IUPAC Name |
1-(2-phenoxyethyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-3-9-18(10-4-1)25-16-15-24-21-14-8-7-13-20(21)23-22(24)17-26-19-11-5-2-6-12-19/h1-14H,15-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPUUPDZKHCVCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylic acid](/img/structure/B378803.png)

![2-[(2E)-3-(4-METHOXYPHENYL)PROP-2-ENAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLIC ACID](/img/structure/B378806.png)
![1-[4-(dimethylamino)phenyl]-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B378808.png)
![2-[[5-[(3-Carboxy-4,5-dimethylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4,5-dimethylthiophene-3-carboxylic acid](/img/structure/B378810.png)
![2-[[5-[(3-Carboxy-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B378811.png)
![2-({5-[(3-Carboxy-4-phenyl-2-thienyl)amino]-3,3-dimethyl-5-oxopentanoyl}amino)-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B378812.png)
![5-Ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-3-thiophenecarboxylic acid](/img/structure/B378813.png)

![4-(4-Bromophenyl)-2-[(5-{[4-(4-bromophenyl)-3-carboxy-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoyl)amino]-3-thiophenecarboxylic acid](/img/structure/B378816.png)
![2-[[5-[(3-Carboxy-4-thiophen-2-ylthiophen-2-yl)amino]-3,3-dimethyl-5-oxopentanoyl]amino]-4-thiophen-2-ylthiophene-3-carboxylic acid](/img/structure/B378817.png)
![2-(4-bromophenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole](/img/structure/B378820.png)
![(E)-2-(3-(4-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B378821.png)
